Cas no 4199-88-6 (5-Nitro-1,10-phenanthroline)
5-Nitro-1,10-phenanthroline Chemical and Physical Properties
Names and Identifiers
-
- 5-Nitro-1,10-phenanthroline
- Nitro-ferroin
- 1,10-Phenanthroline,5-nitro
- 5-Nitro-1,10-diazaphenanthrene
- 5-nitro-1,10-phenantroline
- 5-nitro-1,10-phenenthroline
- Nitroferroin
- 5-Nitro-1,10-phenanthroline,98%
- CHEMBL101815
- NSC4263
- FT-0620678
- 5-Nitro-[1,10]phenanthroline
- NSC-4263
- J-400717
- 5nitro-1, 10-phenanthroline
- NCGC00246911-01
- AMY23551
- 5-NP
- NS00031082
- InChI=1/C12H7N3O2/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7H
- 5-Nitro-1, 10-diazaphenanthrene
- PD158530
- GS-5654
- N0214
- EINECS 224-097-6
- 5-Nitro-1,10-phenanthroline, >=97%, crystalline
- PDDBTWXLNJNICS-UHFFFAOYSA-
- CHEBI:201448
- 10.14272/PDDBTWXLNJNICS-UHFFFAOYSA-N.1
- C12H7N3O2
- DTXSID7063346
- HMS2784C21
- 4199-88-6
- CS-W004570
- AKOS003368622
- MFCD00004981
- HY-W004570
- SMR000445932
- SY039159
- doi:10.14272/PDDBTWXLNJNICS-UHFFFAOYSA-N.1
- 1,10-Phenanthroline, 5-nitro-
- NSC 4263
- MLS000736506
- A825712
- SCHEMBL670669
- ALBB-023378
- DB-050431
-
- MDL: MFCD00004981
- Inchi: 1S/C12H7N3O2/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7H
- InChI Key: PDDBTWXLNJNICS-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC2=CC=CN=C2C2C1=CC=CN=2)=O
- BRN: 196245
Computed Properties
- Exact Mass: 225.05400
- Monoisotopic Mass: 225.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 71.6A^2
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.2844 (rough estimate)
- Melting Point: 200.0 to 203.0 deg-C
- Boiling Point: 444℃ at 760 mmHg
- Flash Point: 222.3 ºC
- Refractive Index: 1.5700 (estimate)
- Water Partition Coefficient: Insoluble
- PSA: 71.60000
- LogP: 3.21440
5-Nitro-1,10-phenanthroline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36-S24/25
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R36/37/38
- Safety Term:S24/25
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
5-Nitro-1,10-phenanthroline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Nitro-1,10-phenanthroline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N119911-100g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 98% | 100g |
¥3283.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N119911-25g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 98% | 25g |
¥1088.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N119911-5g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 98% | 5g |
¥272.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N119911-1g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 98% | 1g |
¥79.90 | 2023-09-01 | |
| BAI LING WEI Technology Co., Ltd. | 212749-1G |
5-Nitro-1,10-phenanthroline, 98% |
4199-88-6 | 98% | 1G |
¥ 665 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 212749-5G |
5-Nitro-1,10-phenanthroline, 98% |
4199-88-6 | 98% | 5G |
¥ 2057 | 2022-04-26 | |
| TRC | N503463-10mg |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N503463-50mg |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N503463-100mg |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0214-1g |
5-Nitro-1,10-phenanthroline |
4199-88-6 | 98.0%(LC&T) | 1g |
¥290.0 | 2022-06-10 |
5-Nitro-1,10-phenanthroline Suppliers
5-Nitro-1,10-phenanthroline Related Literature
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1. Spectrophotometric investigations of aqueous solutions at elevated temperatures. Effect of temperature on the stability constants of the tris complexes of 1,10-phenanthroline, 5-nitro-1,10-phenanthroline and 2,2′-bipyridyl with iron (II)Roger D. Alexander,David H. Buisson,A. William L. Dudeney,Roger J. Irving J. Chem. Soc. Faraday Trans. 1 1978 74 1081
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2. Kinetics of the displacement of chloride in 5-substituted-1,10-phenanthrolinedichloropalladium(II) complexesMatteo Cusumano,Giovanni Guglielmo,Vittorio Ricevuto J. Chem. Soc. Dalton Trans. 1980 2044
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Pablo Martín-Ramos,Pedro S. Pereira da Silva,Victor Lavín,Inocencio R. Martín,Fernando Lahoz,Pedro Chamorro-Posada,Manuela Ramos Silva,Jesús Martín-Gil Dalton Trans. 2013 42 13516
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Jun Lee,Jihyun Yu,Seung Hwan Son,Jinyuk Heo,Taelim Kim,Ji-Young An,Kyung-Soo Inn,Nam-Jung Kim Org. Biomol. Chem. 2016 14 777
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Pablo Martín-Ramos,Manuela Ramos Silva,Carmen Coya,Carlos Zaldo,ángel Luis álvarez,Susana álvarez-García,Ana M. Matos Beja,Jesús Martín-Gil J. Mater. Chem. C 2013 1 2725
Additional information on 5-Nitro-1,10-phenanthroline
Introduction to 5-Nitro-1,10-phenanthroline (CAS No. 4199-88-6)
5-Nitro-1,10-phenanthroline, with the chemical formula C₁₂H₆N₄O₂ and CAS number 4199-88-6, is a heterocyclic organic compound that has garnered significant attention in the field of coordination chemistry and pharmaceutical research. This compound belongs to the phenanthroline family, a class of nitrogen-containing heterocycles known for their versatile applications in metal chelation, catalysis, and medicinal chemistry. The introduction of a nitro group at the 5-position of the phenanthroline core enhances its reactivity and functionality, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structure of 5-Nitro-1,10-phenanthroline consists of two benzene rings fused together with an additional nitrogen atom at the 1-position, forming a rigid macrocyclic framework. The presence of the nitro group at the 5-position introduces a region of high electron-withdrawing density, which significantly influences its electronic properties and coordination behavior. This structural feature makes it an excellent ligand for metal ions, facilitating the formation of stable complexes that exhibit unique catalytic and photophysical properties.
In recent years, 5-Nitro-1,10-phenanthroline has been extensively studied for its potential applications in pharmaceuticals and materials science. One of the most promising areas of research is its use as a chelating agent for transition metals. The nitro-substituted phenanthroline ligands can form highly stable complexes with metals such as ruthenium, platinum, and iron, which are known for their role in anticancer therapies. For instance, complexes derived from 5-Nitro-1,10-phenanthroline have shown significant promise in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light irradiation.
Moreover, the nitro group in 5-Nitro-1,10-phenanthroline plays a crucial role in modulating the reactivity of the ligand. The nitro group can participate in redox reactions, making it an excellent candidate for developing electrochemical sensors and catalysts. Recent studies have demonstrated that 5-Nitro-1,10-phenanthroline-based metal complexes exhibit efficient catalytic activity in oxidation reactions, which could be harnessed for industrial applications such as wastewater treatment and organic synthesis.
From a pharmaceutical perspective, 5-Nitro-1,10-phenanthroline has been investigated for its potential antimicrobial and anti-inflammatory properties. The ability of this compound to form stable metal complexes suggests that it could interfere with bacterial enzymes or viral replication mechanisms. Preliminary studies have shown that certain 5-Nitro-1,10-phenanthroline derivatives exhibit inhibitory effects on pathogenic bacteria and fungi, indicating their potential as lead compounds for drug development.
The synthesis of 5-Nitro-1,10-phenanthroline typically involves nitration of 1,10-phenanthroline using classical nitration methods or more controlled procedures to avoid over-nitration. Advances in synthetic methodologies have enabled the preparation of highly pure samples of this compound, which is essential for rigorous chemical characterization and application studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to elucidate the structure and confirm the purity of 5-Nitro-1,10-phenanthroline.
In conclusion, 5-Nitro-1,10-phenanthroline (CAS No. 4199-88-6) is a multifaceted compound with significant potential in coordination chemistry and pharmaceutical research. Its unique structural features make it an excellent ligand for metal complexes with applications ranging from catalysis to photodynamic therapy. The presence of the nitro group enhances its reactivity and functionality, opening up new avenues for synthetic and medicinal chemistry investigations. As research continues to uncover new applications for this compound, 5-Nitro-1,10-phenanthroline is poised to play a crucial role in advancing both academic research and industrial applications.
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